molecular formula C12H24N2O2 B3826809 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide

Cat. No.: B3826809
M. Wt: 228.33 g/mol
InChI Key: LEMDCLIXAOKCTJ-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hydroxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the cyclopentyl ring, followed by the introduction of the hydroxy and pentyl substituents. The final step involves the reaction of the intermediate with hydrazine to form the acetohydrazide group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability. Purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetohydrazide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. The hydroxy and acetohydrazide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxy-2-methylcyclopentyl)acetohydrazide
  • 2-(3-hydroxy-2-ethylcyclopentyl)acetohydrazide
  • 2-(3-hydroxy-2-propylcyclopentyl)acetohydrazide

Uniqueness

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide is unique due to its specific pentyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the pentyl group may enhance lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties.

Properties

IUPAC Name

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-5-10-9(6-7-11(10)15)8-12(16)14-13/h9-11,15H,2-8,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMDCLIXAOKCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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